4-bromo-N-pentylpyridin-2-amine
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Overview
Description
4-bromo-N-pentylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-pentylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the bromination of N-pentylpyridin-2-amine using bromine or a brominating agent such as N-bromosuccinimide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions. The reaction can be monitored using thin-layer chromatography (TLC) to ensure complete bromination.
Another method involves the Suzuki cross-coupling reaction of 4-bromo-2-chloropyridine with pentylamine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or cross-coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-pentylpyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Formation of N-oxides or other oxidized pyridine derivatives.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
4-bromo-N-pentylpyridin-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential therapeutic applications.
Agrochemicals: The compound can be used in the development of pesticides and herbicides.
Materials Science: It is used in the synthesis of functional materials such as organic semiconductors and liquid crystals.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-pentylpyridin-2-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the pentyl group contribute to the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor, agonist, or antagonist, depending on the nature of the target and the specific biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-chloropyridine: A similar compound with a chlorine atom instead of a pentyl group.
N-pentylpyridin-2-amine: A similar compound without the bromine atom.
4-bromo-2-methylpyridine: A similar compound with a methyl group instead of a pentyl group.
Uniqueness
4-bromo-N-pentylpyridin-2-amine is unique due to the presence of both the bromine atom and the pentyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15BrN2 |
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Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-N-pentylpyridin-2-amine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-6-12-10-8-9(11)5-7-13-10/h5,7-8H,2-4,6H2,1H3,(H,12,13) |
InChI Key |
UCASBLABJDREID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NC=CC(=C1)Br |
Origin of Product |
United States |
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